molecular formula C8H11Cl2N3S B2795320 5-Hydrazino-2-methyl-1,3-benzothiazole dihydrochloride CAS No. 1638221-40-5

5-Hydrazino-2-methyl-1,3-benzothiazole dihydrochloride

Cat. No.: B2795320
CAS No.: 1638221-40-5
M. Wt: 252.16
InChI Key: UBDZQWVRMMNBSI-UHFFFAOYSA-N
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Description

5-Hydrazino-2-methyl-1,3-benzothiazole dihydrochloride is a chemical compound with the molecular formula C8H9N3S.2ClH. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydrazino-2-methyl-1,3-benzothiazole dihydrochloride typically involves the reaction of 2-methyl-1,3-benzothiazole with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and purification systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Hydrazino-2-methyl-1,3-benzothiazole dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzothiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include azo compounds, hydrazine derivatives, and various substituted benzothiazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Hydrazino-2-methyl-1,3-benzothiazole dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is employed in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Hydrazino-2-methyl-1,3-benzothiazole dihydrochloride involves its interaction with various molecular targets, such as enzymes and proteins. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinobenzothiazole: Similar in structure but lacks the methyl group at the 2-position.

    5-Hydrazino-1,3-benzothiazole: Similar but without the methyl group, affecting its reactivity and applications.

Uniqueness

5-Hydrazino-2-methyl-1,3-benzothiazole dihydrochloride is unique due to the presence of both the hydrazino and methyl groups, which confer distinct chemical properties and reactivity. These features make it particularly valuable in synthetic chemistry and pharmaceutical research, where specific functional groups are required for targeted reactions and interactions.

Properties

IUPAC Name

(2-methyl-1,3-benzothiazol-5-yl)hydrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S.2ClH/c1-5-10-7-4-6(11-9)2-3-8(7)12-5;;/h2-4,11H,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDZQWVRMMNBSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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